molecular formula C16H18O3S B8472819 1-(4-Methanesulfonylphenoxymethyl)-3,5-dimethylbenzene

1-(4-Methanesulfonylphenoxymethyl)-3,5-dimethylbenzene

Cat. No. B8472819
M. Wt: 290.4 g/mol
InChI Key: MJTJELRABFSQAQ-UHFFFAOYSA-N
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Patent
US07511144B2

Procedure details

To a solution of 2.9 g (18.9 mmol) of 1-chloromethyl-3,5-dimethylbenzene and 3.9 g (22.7 mmol) of 4-methylsulfonylphenol in ethanol (10 mL) was added 10 mL (20.0 mmol) of 2 N aqueous sodium hydroxide solution, followed by heating under reflux for 2 hours. After standing to cool, water was added and the precipitates were collected by filtration and dried under a reduced pressure to obtain 4.1 g (yield 75.3%) of 1-(4-methanesulfonylphenoxymethyl)-3,5-dimethylbenzene (VI-5). Its physical properties are shown below.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[CH:4]=1.[CH3:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)(=[O:14])=[O:13].[OH-].[Na+].O>C(O)C>[CH3:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:2][C:3]2[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[CH:4]=2)=[CH:17][CH:16]=1)(=[O:13])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClCC1=CC(=CC(=C1)C)C
Name
Quantity
3.9 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(OCC2=CC(=CC(=C2)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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